ASK1 Kinase Inhibitory Potency of Pyridin-2-yl Urea Derivatives Matches Clinical Candidate Selonsertib
Pyridin-2-yl urea derivative 'Compound 2' demonstrated ASK1 inhibitory potency (IC50 = 1.55 ± 0.27 nM) that is quantitatively comparable to the known clinical-stage inhibitor Selonsertib (GS-4997) in parallel in vitro protein bioassays [1]. This establishes that the pyridin-2-yl urea core scaffold is capable of achieving clinical-grade target engagement without requiring more complex chemotypes.
| Evidence Dimension | ASK1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | 1.55 ± 0.27 nM (Compound 2; pyridin-2-yl urea derivative) |
| Comparator Or Baseline | Selonsertib (GS-4997; clinical ASK1 inhibitor) |
| Quantified Difference | Comparable (same nanomolar range; authors report 'comparable' potency) |
| Conditions | In vitro protein bioassay; ASK1 kinase inhibition; absolute binding free energy calculations from molecular dynamics simulations |
Why This Matters
This demonstrates that pyridin-2-yl urea derivatives can achieve target engagement potency equivalent to a clinical-stage molecule, supporting their selection as lead scaffolds in ASK1-targeted drug discovery programs.
- [1] Int. J. Mol. Sci. 2025, 26(4), 1527. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. View Source
